molecular formula C7H10N2 B133558 2-Ethyl-2-methylsuccinonitrile CAS No. 4172-97-8

2-Ethyl-2-methylsuccinonitrile

Cat. No.: B133558
CAS No.: 4172-97-8
M. Wt: 122.17 g/mol
InChI Key: DJZGLUQLFIHGPM-UHFFFAOYSA-N
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Description

2-Ethyl-2-methylsuccinonitrile is an organic compound with the molecular formula C7H10N2This compound is characterized by its colorless to pale yellow oily appearance and is slightly soluble in chloroform and methanol .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethyl-2-methylsuccinonitrile can be synthesized through various synthetic routes. One common method involves the reaction of 2-ethyl-2-methylsuccinic acid with a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the nitrile compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the catalytic dehydration of 2-ethyl-2-methylsuccinic acid using a suitable catalyst under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-methylsuccinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2-methylsuccinonitrile has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.

    Industry: This compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-ethyl-2-methylsuccinonitrile involves its interaction with specific molecular targets and pathways. In biochemical reactions, the nitrile group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various metabolic pathways. The compound’s reactivity with nucleophiles also allows it to form covalent bonds with target molecules, influencing their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsuccinonitrile
  • 2-Ethylsuccinonitrile
  • 2-Methylbutanedinitrile

Comparison

2-Ethyl-2-methylsuccinonitrile is unique due to the presence of both ethyl and methyl groups on the succinonitrile backbone. This structural feature imparts distinct chemical and physical properties, such as solubility and reactivity, compared to its similar compounds. For instance, 2-methylsuccinonitrile lacks the ethyl group, resulting in different reactivity patterns and applications .

Properties

IUPAC Name

2-ethyl-2-methylbutanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7(2,6-9)4-5-8/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZGLUQLFIHGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00961925
Record name 2-Ethyl-2-methylbutanedinitrile
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URL https://comptox.epa.gov/dashboard/DTXSID00961925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4172-97-8
Record name 2-Ethyl-2-methylbutanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4172-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-2-methylsuccinonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004172978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-2-methylbutanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00961925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-methylsuccinonitrile
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